tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate
Description
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-but-3-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-8-16-10-11-17-9-7-14-12(15)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
KTWQJFMQWQXQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Protection of an amino or hydroxy group as a tert-butyl carbamate (Boc protection),
- Introduction of the ethylene glycol linker,
- Attachment of the but-3-yn-1-yloxy group via nucleophilic substitution or ether formation,
- Purification by chromatographic methods.
The key step is the selective etherification of the terminal alkyne alcohol (but-3-yn-1-ol) with a Boc-protected ethylene glycol derivative or vice versa.
Detailed Synthetic Procedure from Literature
A representative preparation method, adapted from a modular synthetic approach for heterobifunctional molecules, is as follows:
-
- tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-protected diethylene glycol amine derivative)
- But-3-yn-1-ol or its activated derivative (e.g., halide or tosylate)
-
- Sodium hydride (NaH, 60% dispersion in mineral oil) is used to deprotonate the hydroxy group of the Boc-protected ethylene glycol derivative.
- The reaction is carried out in a mixed solvent system such as tetrahydrofuran (THF) and dimethylformamide (DMF) at 0 °C under nitrogen atmosphere to avoid moisture.
-
- After 1 hour of stirring at 0 °C, the but-3-yn-1-yl halide (or equivalent electrophile) is added dropwise.
- The reaction mixture is then stirred at room temperature for 16 hours to ensure complete conversion.
-
- The reaction is quenched with saturated ammonium chloride solution.
- Extraction is performed with ethyl acetate (EA), followed by washing with water and brine.
- The organic layer is dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Deprotonation | Sodium hydride (1.5 eq), THF/DMF (2:1), 0 °C, 1 h | Formation of alkoxide intermediate | - |
| Alkylation | But-3-yn-1-yl halide (1.4 eq), RT, 16 h | Ether bond formation | - |
| Workup and Purification | Sat. NH4Cl quench, EA extraction, silica gel chromatography | This compound | ~60% |
Alternative Approaches and Notes
- The use of sodium hydride as a base is critical for efficient deprotonation and subsequent nucleophilic substitution.
- The reaction requires anhydrous conditions and inert atmosphere (nitrogen) to prevent side reactions.
- Purification by silica gel chromatography is effective for isolating the pure product.
- The terminal alkyne functionality is preserved under these mild conditions, allowing further functionalization.
Analytical and Research Outcomes
Characterization Data
- NMR Spectroscopy: Typical ^1H NMR signals include tert-butyl singlet (~1.4 ppm), ethylene glycol methylene protons (3.4–3.8 ppm), and alkyne proton (~2.5 ppm).
- Mass Spectrometry: Molecular ion peak consistent with C13H23NO4 (m/z 257.33).
- Purity: Confirmed by chromatographic methods and absence of side products.
Yield and Reproducibility
- Yields reported in the literature hover around 60%, indicating moderate efficiency.
- Reaction times of 16 hours at room temperature are typical for complete conversion.
- The method is reproducible and scalable for preparative purposes.
Chemical Reactions Analysis
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives.
Click Chemistry: The presence of the alkyne group allows for click chemistry reactions with azides, forming triazoles under copper-catalyzed conditions.
Scientific Research Applications
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The alkyne group allows for click chemistry reactions, forming stable triazole linkages. The carbamate group can be deprotected under acidic conditions, releasing the active amine . These properties make it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Table 1: Structural Features and Key Differences
*Calculated based on molecular formula C₁₂H₂₁NO₄.
Key Observations:
Alkyne vs. Halogen Substituents: The terminal alkyne in the target compound enables bioorthogonal click chemistry, whereas bromo/iodo derivatives (e.g., ) are electrophilic and participate in nucleophilic substitutions or cross-coupling reactions.
Hydrophilicity vs. Reactivity :
Key Observations:
- The target compound is synthesized via nucleophilic substitution using Boc-protected amines and alkyl halides under basic conditions, similar to bromo/iodo analogues .
- Aminoethoxy derivatives (e.g., ) require additional steps, such as azide reduction, to introduce the amine group.
Physicochemical Properties
Key Observations:
- The alkyne-containing compound exhibits moderate lipophilicity (LogP ~1.5), balancing membrane permeability and solubility.
- Bromo derivatives are light-sensitive and require dark storage , while hydroxyethoxy analogues are hygroscopic .
Biological Activity
Introduction
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate, with the CAS number 2222039-38-3, is a synthetic organic compound that has been investigated for its potential biological activities. This compound features a unique structure that may contribute to its interactions with biological systems, making it of interest in pharmacology and medicinal chemistry.
- Molecular Formula : C15H27NO5
- Molecular Weight : 301.3800 g/mol
- Structure : The compound contains a tert-butyl group, an ether linkage, and a carbamate functional group, which may influence its solubility and reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
- Target Enzymes : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism.
- Mechanism of Action : The inhibition mechanism is believed to involve the compound's ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
Antimicrobial Properties
Recent studies have also evaluated the antimicrobial properties of this compound. It has shown potential against various bacterial strains, suggesting its utility in antibiotic development.
Study 1: Inhibition of Acetyl-CoA Carboxylase
A study published in Nature demonstrated that compounds similar to this compound exhibited significant inhibition of ACC. The researchers utilized kinetic assays to measure the inhibitory effects and determined that the compound could effectively reduce the activity of ACC in vitro, indicating its potential as a lead compound for developing new antibiotics targeting fatty acid synthesis pathways in bacteria .
Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of this compound was assessed against E. coli and Staphylococcus aureus. The results indicated that this compound displayed bacteriostatic effects at certain concentrations, suggesting that it could serve as a scaffold for designing novel antibacterial agents .
Data Table
| Property | Value |
|---|---|
| CAS Number | 2222039-38-3 |
| Molecular Formula | C15H27NO5 |
| Molecular Weight | 301.3800 g/mol |
| Biological Activity | Enzyme inhibitor, Antimicrobial |
| Target Enzyme | Acetyl-CoA Carboxylase |
| Bacterial Strains Tested | E. coli, Staphylococcus aureus |
Q & A
Q. How can QSAR models predict the compound’s reactivity in novel synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
